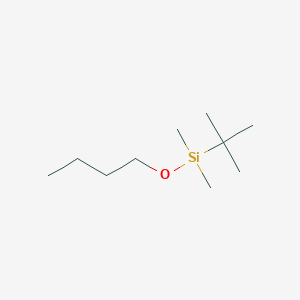
1-Butanol, DMTBS
Cat. No. B1268102
Key on ui cas rn:
37170-50-6
M. Wt: 188.38 g/mol
InChI Key: GEOXIEOGBKDPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05142081
Procedure details


0.1 moles of n-butanol, 0.15 moles of t-butyldimethylchlorosilane and 0.0005 moles of triethylbenzyl ammonium chloride were heated under reflux (77°-106° C.) in 50 ml of p-xylene. After termination of the reaction, excess silylating agent and xylene were distilled off at reduced pressure.





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[C:6]([Si:10]([CH3:13])([CH3:12])Cl)([CH3:9])([CH3:8])[CH3:7].C1(C)C(C)=CC=CC=1>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.CC1C=CC(C)=CC=1>[CH2:1]([O:5][Si:10]([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:13])[CH3:12])[CH2:2][CH2:3][CH3:4] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
|
Name
|
|
|
Quantity
|
0.15 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
|
|
Name
|
|
|
Quantity
|
0.0005 mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC=1C=CC(=CC1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
were distilled off at reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCC)O[Si](C)(C)C(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
